1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one
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Overview
Description
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are a group of oxygen-containing heterocyclic compounds known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups attached to the xanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one can be achieved through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative under acidic conditions. Another method includes the reaction of an aryl aldehyde with a phenol derivative, followed by cyclization to form the xanthone core .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can modulate various cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dihydroxy-2,3,4-trimethoxy-8-methyl-9H-xanthen-9-one
- 1,6-Dihydroxy-2,3,4,5,8-pentamethoxy-9H-xanthen-9-one
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one
Uniqueness
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl and methoxy groups at specific positions on the xanthone core enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
65176-77-4 |
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Molecular Formula |
C16H14O7 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
1,6-dihydroxy-3,4,8-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O7/c1-20-9-4-7(17)5-10-13(9)14(19)12-8(18)6-11(21-2)15(22-3)16(12)23-10/h4-6,17-18H,1-3H3 |
InChI Key |
MSNBZJDNUYTCSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O |
Origin of Product |
United States |
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